2-Morpholinooxazolo[4,5-b]pyridine
Overview
Description
“2-Morpholinooxazolo[4,5-b]pyridine” is a chemical compound with the CAS Number: 113520-20-0 and a molecular weight of 205.22 . Its IUPAC name is also “2-morpholinooxazolo [4,5-b]pyridine” and its InChI Code is 1S/C10H11N3O2/c1-2-8-9 (11-3-1)12-10 (15-8)13-4-6-14-7-5-13/h1-3H,4-7H2 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H11N3O2 . The structure includes a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Scientific Research Applications
Pharmacological Research
2-Morpholinooxazolo[4,5-b]pyridine derivatives have been extensively studied in pharmacological research. For instance, novel imidazo[4,5-b]pyridines were discovered as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), a target for treating disorders like schizophrenia and Huntington's disease (Hu et al., 2014). Furthermore, thiazolo[5,4-b]pyridine derivatives have been identified as potent Phosphoinositide 3-Kinase (PI3K) inhibitors, which are crucial in cancer therapy (Xia et al., 2020).
Antiproliferative Properties
Research has also shown that this compound derivatives exhibit significant antiproliferative activity. 2-Thioxoimidazo[4,5-B]pyridine derivatives demonstrated substantial antiproliferative activity against human cancer and normal mouse fibroblast cell lines (Nowicka et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-8-9(11-3-1)12-10(15-8)13-4-6-14-7-5-13/h1-3H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZARXNIZDHSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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